Cas no 296770-27-9 (N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)

N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide structure
296770-27-9 structure
商品名:N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
CAS番号:296770-27-9
MF:C17H16N2O4S
メガワット:344.384943008423
CID:5474281

N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(1-phenylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
    • N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
    • インチ: 1S/C17H16N2O4S/c1-12(13-7-3-2-4-8-13)18-16(20)11-19-17(21)14-9-5-6-10-15(14)24(19,22)23/h2-10,12H,11H2,1H3,(H,18,20)
    • InChIKey: VAXUKQROJSVAPE-UHFFFAOYSA-N
    • ほほえんだ: S1(=O)(=O)C2=C(C=CC=C2)C(=O)N1CC(NC(C1=CC=CC=C1)C)=O

計算された属性

  • せいみつぶんしりょう: 344.083
  • どういたいしつりょう: 344.083
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 592
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0

N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2748-0088-5μmol
N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
296770-27-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2748-0088-10mg
N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
296770-27-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2748-0088-2μmol
N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
296770-27-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2748-0088-20μmol
N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
296770-27-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2748-0088-3mg
N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
296770-27-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2748-0088-30mg
N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
296770-27-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2748-0088-10μmol
N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
296770-27-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2748-0088-5mg
N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
296770-27-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2748-0088-75mg
N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
296770-27-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2748-0088-40mg
N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
296770-27-9 90%+
40mg
$140.0 2023-05-16

N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide 関連文献

N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamideに関する追加情報

Introduction to N-(1-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS No. 296770-27-9)

N-(1-phenylethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide) is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. With the CAS number 296770-27-9, this molecule has garnered attention due to its unique structural properties and potential biological activities. The compound belongs to a class of heterocyclic derivatives that have been extensively studied for their pharmacological effects.

The molecular structure of N-(1-phenylethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide) incorporates several key functional groups that contribute to its reactivity and biological significance. The presence of a benzothiazole core, characterized by a sulfur atom linked to a benzene ring and a thiazole ring, is particularly noteworthy. Benzothiazole derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, there has been a growing interest in developing new therapeutic agents based on benzothiazole scaffolds. The specific modification of the benzothiazole ring with an acetylamide group and a phenylethyl side chain in N-(1-phenylethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide) introduces additional layers of biological activity. This compound has been the subject of several studies aimed at elucidating its mechanism of action and potential therapeutic applications.

One of the most compelling aspects of this compound is its potential as an inhibitor of various enzymes and receptors involved in pathological processes. For instance, studies have suggested that the benzothiazole moiety may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain. Additionally, the phenylethyl group may enhance binding affinity by providing hydrophobic interactions with target proteins.

The acetylamide group in the molecule is another critical feature that contributes to its pharmacological profile. Acetylamides are known to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. When combined with the benzothiazole core, this functional group may modulate the compound's interaction with biological targets in a synergistic manner.

Recent research has also explored the synthetic pathways for preparing N-(1-phenylethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide). The synthesis involves multi-step reactions that require careful optimization to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiazole core efficiently. These synthetic approaches not only highlight the compound's complexity but also demonstrate the ingenuity required in modern pharmaceutical chemistry.

In terms of biological evaluation, N-(1-phenylethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide) has shown promising results in preclinical studies. Initial assays have indicated that it may possess inhibitory activity against certain enzymes relevant to cancer progression. The benzothiazole derivative has also demonstrated potential in modulating immune responses by interacting with immune cell receptors. These findings underscore the compound's therapeutic potential and justify further investigation into its mechanisms of action.

The development of new drug candidates often involves rigorous testing to assess their safety and efficacy. N-(1-phenylethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide) has undergone preliminary toxicity studies to evaluate its adverse effects at various doses. These studies have provided valuable insights into its safety profile and have helped identify potential areas for improvement in its chemical structure. By refining the molecule based on these findings, researchers can enhance its therapeutic potential while minimizing any risks associated with its use.

The future direction of research on N-(1-phenylethyl-2-(1,1,3-trioxo-2,

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd